N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chloro-6-fluorobenzamide
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Overview
Description
The compound is a derivative of benzodioxole . Benzodioxole derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Synthesis Analysis
While specific synthesis information for this compound is not available, benzodioxole derivatives are often synthesized via various methods, including Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of benzodioxole derivatives has been studied using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .Physical and Chemical Properties Analysis
The physical and chemical properties of benzodioxole derivatives can be predicted using in silico tools. These properties include TPSA, pKa, number of hydrogen bond acceptors and donors, and more .Scientific Research Applications
Synthesis and Biological Evaluation
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chloro-6-fluorobenzamide and its derivatives have been synthesized and evaluated for various biological activities. These compounds have shown promise in antimicrobial and anticancer evaluations, indicating their potential as therapeutic agents. For instance, studies have found that certain derivatives exhibit significant anti-inflammatory and antimicrobial activities, highlighting their potential in treating diseases caused by various pathogens (Kumara et al., 2017). Similarly, another study focused on the synthesis and molecular docking studies of dipeptide conjugated benzo[d]isoxazole derivatives, aiming at discovering new classes of therapeutics with potent anti-inflammatory and antimicrobial properties (Kumar et al., 2014).
Photocatalytic Applications
Research has explored the use of photocatalytic degradation of organic compounds using titanium dioxide (TiO2) loaded with various supports. This approach has been investigated for the degradation of propyzamide, a compound structurally related to the chemical , demonstrating the potential of such systems in environmental applications (Torimoto et al., 1996).
Imaging and Detection
Fluorine-18 labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), indicating the role of similar compounds in diagnostic imaging. These studies show the potential of benzamide derivatives in developing novel imaging agents for cancer diagnosis (Tu et al., 2007).
Antitumor and Anticancer Research
Compounds containing the benzo[d][1,3]dioxole moiety have been evaluated for their antitumor and anticancer properties. For example, N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have shown inhibitory activity against histone deacetylases, with some derivatives exhibiting significant antiproliferative activity against cancer cell lines (Jiao et al., 2009).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of fluorobenzamides containing thiazole and thiazolidine have demonstrated promising antimicrobial analogs, suggesting the importance of such compounds in developing new antimicrobial agents (Desai et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . Auxin receptors play a crucial role in plant growth and development, mediating various physiological responses.
Mode of Action
The compound interacts with its target, the auxin receptor TIR1, in a manner similar to auxin, a plant hormone . This interaction enhances root-related signaling responses, promoting root growth in plants .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is a key biochemical pathway in plants. By acting as an agonist for the auxin receptor TIR1, it enhances root-related signaling responses . This leads to downstream effects such as increased root growth.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the promotion of root growth in plants. By acting as an agonist for the auxin receptor TIR1, it enhances root-related signaling responses . This leads to increased root growth, which can be beneficial for plant health and productivity.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to active sites or allosteric sites, potentially influencing the function of these biomolecules .
Cellular Effects
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chloro-6-fluorobenzamide has been shown to have effects on various types of cells. For instance, it has been reported to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-chloro-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO4/c18-11-2-1-3-12(19)16(11)17(22)20-7-6-13(21)10-4-5-14-15(8-10)24-9-23-14/h1-5,8,13,21H,6-7,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPOSFBXBRXVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=C(C=CC=C3Cl)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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